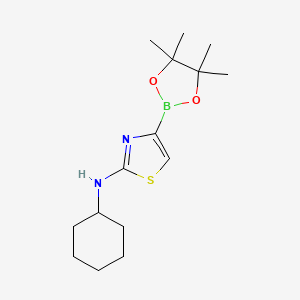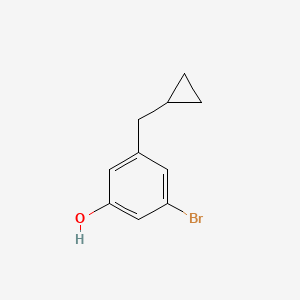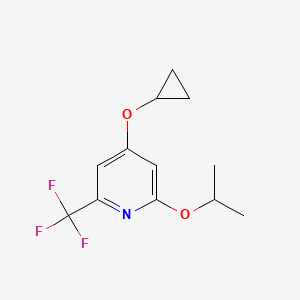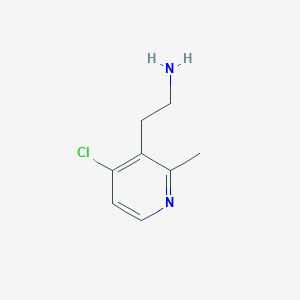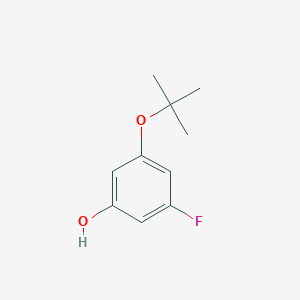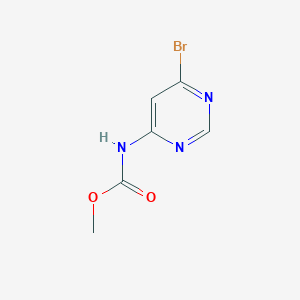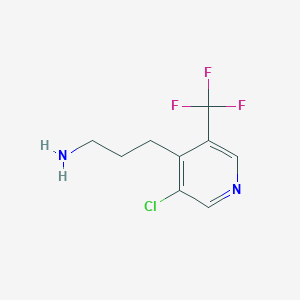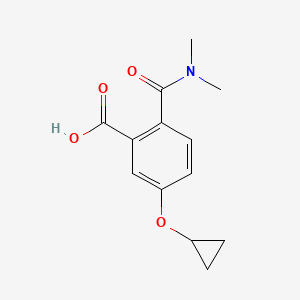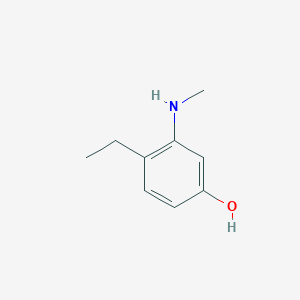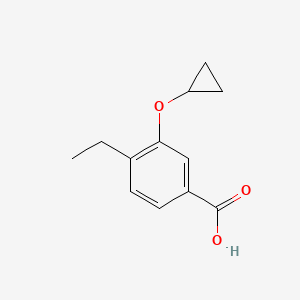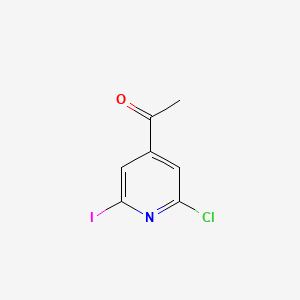
1-(2-Chloro-6-iodopyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-iodopyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClINO and a molecular weight of 281.48 g/mol . This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of both chlorine and iodine atoms in the structure makes it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-4-pyridinecarboxaldehyde, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems can also minimize the risk of side reactions and improve overall safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-iodopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-6-iodopyridin-4-YL)ethanone, while oxidation with potassium permanganate would produce 1-(2-chloro-6-iodopyridin-4-YL)acetic acid.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-iodopyridin-4-YL)ethanone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom instead of iodine.
1-(3-Chloropyridin-2-yl)ethanone: This compound lacks the iodine atom and has the chlorine atom in a different position.
2-Chloro-4-acetylpyridine: This compound is similar but lacks the iodine atom.
Uniqueness
1-(2-Chloro-6-iodopyridin-4-YL)ethanone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H5ClINO |
|---|---|
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
1-(2-chloro-6-iodopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
Clave InChI |
HLKVESYIHDZWIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
